Technical Documentation Center

9-(4-Bromo-3-methylphenyl)-9H-carbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Introduction: The Significance of 9-Arylcarbazoles in Modern Chemistry Carbazole derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals. Their unique electronic and photophysic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 9-Arylcarbazoles in Modern Chemistry

Carbazole derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals. Their unique electronic and photophysical properties have led to their widespread use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters. In the realm of medicinal chemistry, the carbazole scaffold is a privileged structure, appearing in numerous biologically active compounds. The N-arylation of carbazole, particularly the introduction of substituted phenyl rings, allows for the fine-tuning of these properties, making the synthesis of molecules like 9-(4-Bromo-3-methylphenyl)-9H-carbazole a critical endeavor for researchers in both materials science and drug discovery.

This technical guide provides a comprehensive overview of the primary synthetic routes to 9-(4-Bromo-3-methylphenyl)-9H-carbazole, with a focus on the two most powerful and widely employed methods: the Ullmann condensation and the Buchwald-Hartwig amination. As a senior application scientist, this document is structured to not only provide detailed, actionable protocols but also to instill a deep understanding of the underlying chemical principles, enabling researchers to make informed decisions in their synthetic strategies.

Choosing Your Path: A Comparative Analysis of Ullmann Condensation and Buchwald-Hartwig Amination

The synthesis of 9-arylcarbazoles is dominated by two highly effective cross-coupling reactions. The choice between the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination is a critical decision that depends on factors such as substrate scope, reaction conditions, and cost.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aryl halide at elevated temperatures in the presence of a copper catalyst.[1][2]

Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The process begins with the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper-amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the desired N-arylcarbazole and regenerates the active Cu(I) catalyst.

Advantages:

  • Cost-Effective: Copper is a significantly more abundant and less expensive metal than palladium.[3]

  • Scalability: For large-scale industrial syntheses where cost is a primary driver, the Ullmann reaction can be a more economical choice.

Disadvantages:

  • Harsh Conditions: Traditional Ullmann reactions often require high temperatures (frequently >150-220°C) and high-boiling polar solvents like DMF or NMP.[2]

  • Limited Substrate Scope: The reaction is traditionally favored for electron-poor aryl halides and can be less efficient for electron-rich or sterically hindered substrates.

  • Stoichiometric Copper: Older protocols often used stoichiometric amounts of copper, leading to difficulties in product purification. Modern ligand-assisted protocols have mitigated this issue to some extent.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a milder and more versatile alternative to the Ullmann condensation.[4] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is generally more tolerant of various functional groups.

Mechanism: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base leads to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which furnishes the desired N-arylcarbazole and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[4]

Advantages:

  • Mild Reaction Conditions: The reaction can often be carried out at significantly lower temperatures (typically 25-120°C) compared to the Ullmann condensation.[5]

  • Broad Substrate Scope: It is highly effective for a wide range of aryl halides (including chlorides, bromides, and iodides) and amines, even those that are sterically hindered or electron-rich.[4]

  • High Functional Group Tolerance: The milder conditions allow for the presence of a variety of functional groups that might not be stable under the harsh conditions of the Ullmann reaction.

Disadvantages:

  • Cost: The primary drawback is the cost of the palladium catalyst and the often specialized, proprietary phosphine ligands.[5]

  • Air and Moisture Sensitivity: The Pd(0) catalyst and some of the phosphine ligands can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole via both the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of similar 9-arylcarbazoles and is optimized for the specific substrates.

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolar EquivalentPurpose
9H-Carbazole1.0Starting material
1,4-Dibromo-2-methylbenzene1.2Arylating agent
Copper(I) Iodide (CuI)0.1Catalyst
1,10-Phenanthroline0.2Ligand
Potassium Carbonate (K₂CO₃)2.0Base
Toluene-Solvent

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole, 1,4-dibromo-2-methylbenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the inorganic salts and copper catalyst.

  • Wash the Celite pad with additional DCM.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent.

Ullmann_Condensation

9H-carbazole + 4-bromo-1-iodo-3-methylbenzene --(Pd catalyst, Ligand, Base)--> 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

Purification

Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with dichloromethane or ethyl acetate, is typically effective. The progress of the separation can be monitored by TLC.

Characterization

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole and the substituted phenyl ring. The methyl group on the phenyl ring should appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will appear as multiplets in the downfield region (typically between 7.0 and 8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a unique resonance for each carbon atom in the molecule. The methyl carbon will be observed in the aliphatic region, while the aromatic carbons will appear in the downfield region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₉H₁₄BrN.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the C-N stretching of the carbazole moiety.

While specific spectral data for 9-(4-Bromo-3-methylphenyl)-9H-carbazole is not readily available in the public domain, the expected shifts can be predicted based on the analysis of similar compounds such as 9-(4-bromophenyl)-9H-carbazole. [6]

Conclusion

The synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole is a key step in the development of new materials and potential therapeutic agents. Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods to achieve this transformation. The choice of method will depend on the specific requirements of the research, including cost, scale, and the need for mild reaction conditions. This guide provides the necessary information for researchers to confidently select and execute the most appropriate synthetic strategy, and to thoroughly characterize the final product.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. Available at: [Link]

  • "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • 9-(4-Bromophenyl)-9H-carbazole - PMC. Available at: [Link]

  • (PDF) 9-(4-Bromophenyl)-9H-carbazole - ResearchGate. Available at: [Link]

  • Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). - ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Molecular Structure of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Abstract This technical guide provides a comprehensive examination of the molecular structure of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a heterocyclic compound of significant interest in the fields of materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a heterocyclic compound of significant interest in the fields of materials science and drug discovery. This document details the synthetic methodologies for its preparation, offers an in-depth analysis of its structural features through advanced spectroscopic and crystallographic techniques, and discusses its potential applications. The content is tailored for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the experimental workflows for the characterization of this and similar carbazole derivatives.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their unique photophysical and electronic properties, as well as their diverse biological activities.[1] The rigid, planar carbazole nucleus serves as an excellent scaffold for the development of functional materials and therapeutic agents. The introduction of various substituents onto the carbazole core allows for the fine-tuning of its electronic and steric properties, leading to applications in organic light-emitting diodes (OLEDs), solar cells, and as key intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2]

9-(4-Bromo-3-methylphenyl)-9H-carbazole is a specifically substituted derivative where a bromo- and methyl-substituted phenyl ring is attached to the nitrogen atom of the carbazole moiety. This substitution pattern is of particular interest as the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's solubility and solid-state packing. Understanding the precise molecular structure of this compound is paramount for predicting its behavior in various applications and for designing next-generation materials and drug candidates.

This guide will first elucidate the common synthetic routes to 9-(4-Bromo-3-methylphenyl)-9H-carbazole, followed by a detailed exploration of its molecular architecture using data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

The primary method for the synthesis of 9-arylcarbazoles involves the N-arylation of the carbazole core. Two of the most effective and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.[3][4][5][6][7][8][9]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[9] In the context of synthesizing 9-(4-Bromo-3-methylphenyl)-9H-carbazole, this reaction involves the coupling of 9H-carbazole with 1,4-dibromo-2-methylbenzene or a related aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

A general procedure is described for a similar compound, which can be adapted for the target molecule.[10]

Experimental Protocol: Ullmann-type Synthesis

Reagents and Materials:

Reagent/MaterialPurpose
9H-CarbazoleStarting material
1,4-Dibromo-2-methylbenzeneArylating agent
Copper(I) Iodide (CuI) or Copper Sulfate (CuSO₄·5H₂O)Catalyst
Potassium Carbonate (K₂CO₃)Base
1,10-Phenanthroline or 18-Crown-6Ligand (optional, can improve yield)
Toluene or DMFSolvent

Step-by-Step Procedure:

  • To a sealed reaction vessel, add 9H-carbazole, 1,4-dibromo-2-methylbenzene, the copper catalyst, and potassium carbonate.

  • Add the solvent and, if used, the ligand.

  • Seal the vessel and heat the mixture to a high temperature (typically 170-250°C) for an extended period (e.g., 24-72 hours).[10]

  • After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., toluene or DCM) and water.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3][5][6][7][8] It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.

Experimental Protocol: Buchwald-Hartwig Synthesis

Reagents and Materials:

Reagent/MaterialPurpose
9H-CarbazoleStarting material
1,4-Dibromo-2-methylbenzeneArylating agent
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium precursor
Xantphos, BINAP, or another suitable phosphine ligandLigand
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)Base
Toluene or DioxaneAnhydrous solvent

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9H-carbazole, 1,4-dibromo-2-methylbenzene, the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110°C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Carbazole 9H-Carbazole Ullmann_Catalyst CuI or CuSO₄ K₂CO₃, High Temp. Carbazole->Ullmann_Catalyst Buchwald_Catalyst Pd Catalyst Phosphine Ligand, Base Carbazole->Buchwald_Catalyst ArylHalide 1,4-Dibromo-2-methylbenzene ArylHalide->Ullmann_Catalyst ArylHalide->Buchwald_Catalyst Product 9-(4-Bromo-3-methylphenyl)-9H-carbazole Ullmann_Catalyst->Product Buchwald_Catalyst->Product

Caption: Synthetic routes to 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

Structural Elucidation

A thorough characterization of the synthesized 9-(4-Bromo-3-methylphenyl)-9H-carbazole is crucial to confirm its identity, purity, and three-dimensional structure. This is achieved through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 9-(4-Bromo-3-methylphenyl)-9H-carbazole is expected to show distinct signals for the aromatic protons on both the carbazole and the bromomethylphenyl moieties, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons. For a similar compound, 9-(4-bromophenyl)-9H-carbazole, the aromatic protons of the carbazole moiety appear in the range of δ 7.30-8.13 ppm, while the protons on the bromophenyl ring are observed around δ 7.45 and 7.72 ppm.[11] The methyl group in the target molecule would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm.[12]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. Aromatic carbons typically resonate in the range of δ 109-142 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which can be used to confirm its molecular formula (C₁₉H₁₄BrN).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9-(4-Bromo-3-methylphenyl)-9H-carbazole would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-N and C-Br stretching vibrations.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystallographic Data for the Analogous 9-(4-Bromophenyl)-9H-carbazole [10]

ParameterValue
Molecular FormulaC₁₈H₁₂BrN
Molecular Weight322.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4137 (3)
b (Å)20.1179 (7)
c (Å)8.6346 (3)
β (°)108.5322 (14)
Volume (ų)1385.76 (8)
Z4
Visualization of the Characterization Workflow

Characterization_Workflow cluster_primary Initial Analysis cluster_advanced Definitive Structure Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR XRay Single-Crystal X-ray Diffraction NMR->XRay MS->XRay IR->XRay Final_Structure Confirmed Molecular Structure XRay->Final_Structure

Caption: Experimental workflow for the structural characterization.

Potential Applications

The molecular structure of 9-(4-Bromo-3-methylphenyl)-9H-carbazole makes it a valuable building block in several areas of research and development.

  • Materials Science: As a derivative of carbazole, this compound is a promising candidate for use in organic electronics. The carbazole unit is known for its hole-transporting properties, making it suitable for OLEDs and other organic electronic devices.[14] The bromo-substituent allows for further modification through reactions like Suzuki or Sonogashira couplings to introduce other functional groups and extend the π-conjugated system, thereby tuning the material's optical and electronic properties.

  • Drug Development: The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic effects including anticancer, antibacterial, and anti-inflammatory activities.[1] The title compound can serve as a key intermediate for the synthesis of more complex molecules with potential pharmacological applications. The lipophilicity introduced by the methyl group and the reactive handle provided by the bromine atom offer versatile opportunities for medicinal chemists to explore structure-activity relationships.

Conclusion

9-(4-Bromo-3-methylphenyl)-9H-carbazole is a strategically designed molecule with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through established N-arylation methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. A comprehensive structural elucidation, employing a suite of spectroscopic techniques and single-crystal X-ray diffraction, is essential to fully understand its properties and guide its application. The non-planar geometry, coupled with the reactive bromine substituent, provides a versatile platform for the development of novel functional materials and therapeutic agents. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively synthesize, characterize, and utilize this important carbazole derivative.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.
  • Site-Specific Synthesis of Carbazole Derivatives through Aryl Homocoupling and Amin
  • Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331.
  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Organic & Biomolecular Chemistry.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (n.d.). Organometallics.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry.
  • Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014). Organic Letters.
  • Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Inform
  • Synthesis of Methylene-Bridged Biscarbazole Alkaloids by using an Ullmann-type Coupling: First Total Synthesis of Murrastifoline-C and Murrafoline-E. (2016). Chemistry – A European Journal.
  • Wiley-VCH 2007 - Supporting Inform
  • 4-broMo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.
  • 9-(4-Bromophenyl)-9H-carbazole. (2014).
  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (n.d.). Semantic Scholar.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.).
  • A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. (2017). The Journal of Organic Chemistry.
  • Supporting Information for Palladium-Catalyzed C-H Bond Activation for the Assembly of N-Aryl Carbazoles with Aromatic Amines as. (n.d.). The Royal Society of Chemistry.
  • Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). (n.d.).
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals.
  • An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab.
  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (n.d.). PMC - NIH.
  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Journal of the Chinese Chemical Society.
  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (n.d.). KTU ePubl.
  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (n.d.). ScienceOpen.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • A review on the biological potentials of carbazole and its derived products. (2022). Journal of Medicinal and Chemical Sciences.
  • Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole as a Synthetic Precursor for Alkaloids. (n.d.). Benchchem.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Introduction 9-(Aryl)-9H-carbazoles are a cornerstone class of heterocyclic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as key intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-(Aryl)-9H-carbazoles are a cornerstone class of heterocyclic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as key intermediates in medicinal chemistry. Their electronic properties and structural rigidity make them ideal candidates for these applications. The precise substitution pattern on the N-phenyl ring significantly modulates these properties, making unambiguous structural verification paramount. 9-(4-Bromo-3-methylphenyl)-9H-carbazole, the subject of this guide, incorporates a bromine atom and a methyl group, which are expected to influence its electronic and steric characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides a detailed technical overview of the expected ¹H and ¹³C NMR spectral data for 9-(4-Bromo-3-methylphenyl)-9H-carbazole. It offers insights into the rationale behind spectral assignments, a robust experimental protocol for data acquisition, and a logical workflow for analysis, grounded in established spectroscopic principles.

Molecular Structure and Atom Numbering Convention

To facilitate unambiguous spectral assignment, a standardized atom numbering system for 9-(4-Bromo-3-methylphenyl)-9H-carbazole is essential. The diagram below illustrates the molecular structure and the numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons. The spectrum of 9-(4-Bromo-3-methylphenyl)-9H-carbazole can be divided into two main regions: the signals from the carbazole core and those from the substituted phenyl ring.

Causality Behind Expected Chemical Shifts:

  • Carbazole Protons (H1-H8): These protons are part of an electron-rich aromatic system. Protons H4 and H5 are adjacent to the carbocyclic ring junction and typically appear furthest downfield due to anisotropic effects. Protons H1 and H8 are adjacent to the nitrogen-containing pyrrole ring and are also significantly deshielded. The chemical shifts of carbazole protons are generally well-defined and serve as a reliable internal reference.[1]

  • Phenyl Ring Protons (H2', H5', H6'): The electronic nature of the substituents dictates the chemical shifts of these protons. The bromine atom at C4' is electronegative and exerts a deshielding effect. The methyl group at C3' is weakly electron-donating, causing a slight shielding (upfield shift) effect on ortho and para protons.

  • Methyl Protons (-CH₃): This group will appear as a sharp singlet in the aliphatic region (typically 2.0-2.5 ppm for an aryl methyl group).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H4, H5 ~8.15 d ~7.8 2H
H1, H8 ~7.45 d ~8.2 2H
H6' ~7.65 d ~8.4 1H
H2' ~7.30 d ~2.1 1H
H2, H7 ~7.30 t ~7.5 2H
H3, H6 ~7.40 t ~7.6 2H
H5' ~7.25 dd ~8.4, 2.1 1H

| -CH₃ | ~2.45 | s | - | 3H |

Note: Predictions are based on data from similar structures like 9-(4-bromophenyl)-9H-carbazole and known substituent effects.[2][3][4] Actual experimental values may vary slightly.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom.

Causality Behind Expected Chemical Shifts:

  • Carbazole Carbons: The quaternary carbons involved in ring fusion (C4a, C4b, C8a) and those bonded to nitrogen (C8a) appear at lower field (~140 ppm and ~123 ppm respectively). The protonated carbons (C1-C8) resonate in the typical aromatic region of 110-130 ppm.[5]

  • Phenyl Ring Carbons: The chemical shifts are strongly influenced by the attached substituents.

    • C-Br (C4'): The carbon directly attached to the heavy bromine atom experiences a significant shielding effect, causing it to appear more upfield than might be expected based solely on electronegativity.[6]

    • C-N (C1'): This quaternary carbon is deshielded due to the attachment of the electronegative nitrogen atom.

    • C-CH₃ (C3'): The methyl-substituted carbon will be deshielded compared to a standard aromatic C-H.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically in the 20-25 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C4a, C4b ~140.5
C3' ~139.8
C1' ~136.5
C6' ~133.4
C8a ~126.2
C2, C7 ~126.0
C2' ~125.1
C4, C5 ~120.5
C5' ~120.2
C4' (C-Br) ~118.0
C1, C8 ~110.0
C3, C6 ~109.8

| -CH₃ | ~21.5 |

Note: These predictions are derived from foundational data on carbazole and substituted aromatics.[5][6][7] The precise shifts are sensitive to solvent and concentration.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

1. Sample Preparation

  • Purity Assessment: Ensure the sample of 9-(4-Bromo-3-methylphenyl)-9H-carbazole is of high purity (>98%), as determined by a preliminary technique like LC-MS, to prevent spectral contamination.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for carbazole derivatives due to its excellent solubilizing power and relatively clean spectral window.[8] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Concentration: Prepare a solution by dissolving 10-20 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without significant viscosity or aggregation effects.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[9] This is crucial for ensuring data comparability across different experiments and instruments.

2. NMR Instrument Parameters (for a 500 MHz Spectrometer) The following are typical starting parameters. They should be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Spectrometer Frequency: 500 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

  • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient to capture all signals, including TMS.

For ¹³C NMR:

  • Spectrometer Frequency: 125 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets by removing C-H coupling.

  • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: A wide spectral width of 0 to 220 ppm is used to ensure all carbon signals, from the aliphatic methyl to potential carbonyl impurities, are observed.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a logical workflow from sample preparation to final structural confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Purity Assess Sample Purity (>98%) Dissolve Dissolve 10-20 mg in 0.6 mL CDCl₃ Purity->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Acq1H Acquire ¹H Spectrum (16-64 scans) Standard->Acq1H Acq13C Acquire ¹³C Spectrum (1024+ scans) FT Fourier Transform (FID → Spectrum) Acq1H->FT Acq13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS (0.00 ppm) Phase->Reference PeakPick Peak Picking (δ values) Reference->PeakPick Integrate ¹H Integration (Proton Ratios) PeakPick->Integrate Assign Assign Signals to Molecular Structure Integrate->Assign Confirm Confirm Structure Assign->Confirm

Figure 2: Standardized workflow for NMR spectroscopy from sample preparation to structural confirmation.

Conclusion

The unambiguous structural characterization of 9-(4-Bromo-3-methylphenyl)-9H-carbazole is critically dependent on the precise application and interpretation of ¹H and ¹³C NMR spectroscopy. By understanding the influence of the carbazole core and the phenyl ring substituents on nuclear shielding, a predictive framework for the ¹H and ¹³C chemical shifts can be established. Adherence to a rigorous and well-documented experimental protocol is essential for obtaining high-quality, reproducible data. This technical guide provides the foundational knowledge and practical workflows necessary for researchers to confidently acquire, analyze, and interpret the NMR spectra of this compound and its derivatives, thereby accelerating research and development in materials science and drug discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide on the NMR Spectroscopic Data of Benzo[c]carbazoles. BenchChem Technical Support.
  • Radula-Janik, K., Kupka, T., Ejsmont, K., Daszkiewicz, Z., & Sauer, S. P. A. (2013). Halogen effect on structure and 13C NMR chemical shift of 3,6-disubstituted-N-alkyl carbazoles. Magnetic Resonance in Chemistry, 51(10), 630–635. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. [Link]

  • Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000666 - Carbazole. BMRB. [Link]

  • Schwartz, E., et al. (2010). Hydrogen bonding and chemical shift assignments in carbazole functionalized isocyanides from solid-state NMR and first-principles calculations. Physical Chemistry Chemical Physics, 12, 2597. [Link]

  • Silva, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. RSC Publishing. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrochemical Characterization of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the electrochemical characterization of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a carb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the electrochemical characterization of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a carbazole derivative with significant potential in organic electronics and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. By integrating field-proven insights with authoritative references, this guide establishes a self-validating system for obtaining robust and reproducible electrochemical data. We will explore the core techniques of Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), detailing their application in elucidating the electronic properties of the target molecule, including its redox behavior, and Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels.

Introduction: The Significance of 9-Phenylcarbazoles

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, primarily due to their rigid structure, excellent charge transport properties, and high thermal stability.[1] The 9-phenylcarbazole scaffold, in particular, has been extensively studied for its applications in organic light-emitting diodes (OLEDs), photovoltaics, and as electroactive components in pharmaceuticals.[1][2] The electronic properties of these materials are critically dependent on their molecular structure, and the introduction of substituents onto the carbazole or the 9-phenyl ring can significantly tune these properties.

The subject of this guide, 9-(4-Bromo-3-methylphenyl)-9H-carbazole, incorporates a bromo and a methyl group on the 9-phenyl ring. These substitutions are expected to influence the molecule's electrochemical behavior, and consequently, its performance in potential applications. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, create an interesting electronic push-pull dynamic that warrants a thorough electrochemical investigation. This guide will provide the necessary protocols and theoretical background to comprehensively characterize this molecule.

Caption: Molecular structure of 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

Theoretical Underpinnings of Electrochemical Analysis

A thorough understanding of the theoretical principles governing electrochemical processes is paramount for accurate data interpretation. For molecules like 9-(4-Bromo-3-methylphenyl)-9H-carbazole, the primary focus is on their redox behavior – the ability to lose or gain electrons.

Redox Potentials and Molecular Orbitals: The oxidation and reduction potentials of a molecule are directly related to the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Oxidation corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates that the molecule is more easily oxidized and has a higher HOMO energy level.

  • Reduction corresponds to the addition of an electron to the LUMO. A less negative reduction potential suggests that the molecule is more easily reduced and has a lower LUMO energy level.

The energy difference between the HOMO and LUMO levels is the electrochemical band gap, a crucial parameter for optoelectronic applications.

The Three-Electrode System: Electrochemical measurements are typically performed in a three-electrode cell.[3]

  • Working Electrode (WE): The electrode at which the reaction of interest occurs. Common choices include glassy carbon (GCE) or platinum.[2]

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes are frequently used.[2]

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that of the working electrode, without influencing the reactions at the WE. A platinum wire is a common choice.[2]

Potentiostat Potentiostat WE Working Electrode Potentiostat->WE Controls Potential RE Reference Electrode Potentiostat->RE Measures Potential CE Counter Electrode Potentiostat->CE Passes Current Electrolyte Electrolyte Solution (Analyte + Supporting Electrolyte) WE->Electrolyte RE->Electrolyte CE->Electrolyte

Caption: Schematic of a three-electrode electrochemical cell.

Core Electrochemical Techniques and Protocols

This section details the primary electrochemical techniques for characterizing 9-(4-Bromo-3-methylphenyl)-9H-carbazole. The following protocols are designed to be self-validating through the use of an internal standard and careful experimental control.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to probe the redox behavior of a species in solution.[4] It is the primary method for determining oxidation and reduction potentials.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 9-(4-Bromo-3-methylphenyl)-9H-carbazole in an anhydrous, high-purity solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).[2]

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), to ensure sufficient conductivity.[2]

  • Cell Assembly and Deoxygenation:

    • Assemble the three-electrode cell with a polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1]

  • Data Acquisition:

    • Record a background cyclic voltammogram of the solvent and supporting electrolyte to establish the potential window.

    • Introduce the analyte solution and record the cyclic voltammogram by sweeping the potential at a scan rate of 50-100 mV/s.[1]

  • Internal Standardization:

    • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard for potential calibration.[2]

Data Analysis: From Potentials to Energy Levels

The data obtained from cyclic voltammetry can be used to calculate the HOMO and LUMO energy levels of the molecule.

Procedure:

  • Determine Onset Potentials: From the cyclic voltammogram, determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) of the analyte.

  • Reference to Fc/Fc⁺: Correct the measured potentials using the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

  • Calculate HOMO and LUMO: Use the following empirical equations:[5]

    • E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[5]

Start Cyclic Voltammogram Determine_Potentials Determine Onset Oxidation and Reduction Potentials Start->Determine_Potentials Reference_Fc Reference Potentials to Fc/Fc+ Determine_Potentials->Reference_Fc Calculate_HOMO Calculate HOMO Energy: E_HOMO = -[E_onset_ox + 4.8] Reference_Fc->Calculate_HOMO Calculate_LUMO Calculate LUMO Energy: E_LUMO = -[E_onset_red + 4.8] Reference_Fc->Calculate_LUMO End HOMO & LUMO Energy Levels Calculate_HOMO->End Calculate_LUMO->End

Caption: Workflow for determining HOMO/LUMO levels from CV data.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and can be used to resolve overlapping redox processes and accurately determine peak potentials. It is particularly useful for detecting low concentrations of electroactive species.

Experimental Protocol:

The experimental setup for DPV is identical to that of CV. The key difference lies in the potential waveform applied to the working electrode. Instead of a linear sweep, DPV uses a series of potential pulses superimposed on a linear ramp. This results in a higher signal-to-noise ratio.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties of electrochemical systems, including charge transfer resistance and double-layer capacitance.[6][7] It is particularly valuable for characterizing the performance of materials in electronic devices.

Experimental Protocol:

  • Setup: The three-electrode cell is used as in CV and DPV.

  • Data Acquisition: A small amplitude AC voltage is applied to the system over a wide range of frequencies (typically from MHz to mHz). The resulting current and phase shift are measured to determine the impedance of the system at each frequency.

  • Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance). This data can then be fitted to an equivalent circuit model to extract quantitative information about the electrochemical processes occurring at the electrode-electrolyte interface.[8]

Caption: A simplified Randles equivalent circuit model for EIS data analysis.

Expected Results and Comparative Analysis

Based on literature data for similar 9-phenylcarbazole derivatives, we can anticipate the electrochemical behavior of 9-(4-Bromo-3-methylphenyl)-9H-carbazole.

CompoundOnset Oxidation Potential (E_onset_ox) vs. Fc/Fc⁺ (V)Highest Occupied Molecular Orbital (HOMO) Energy (eV)Key Features
9-Phenylcarbazole1.26 (reversible)[9]-5.66Parent compound, provides a baseline for comparison.
9-Hexylcarbazole~1.0[2]-5.40Alkyl substitution enhances solubility.
9-(4-Fluorophenyl)-9H-carbazoleN/ALowered due to electronegative fluorine.[1]Fluorine substitution can improve charge injection and stability.[1]
9-(4-Bromo-3-methylphenyl)-9H-carbazole Expected to be > 1.26 V Expected to be < -5.66 eV The electron-withdrawing bromine atom is likely to make the molecule more difficult to oxidize, thus lowering the HOMO energy level. The methyl group will have a counteracting, but likely weaker, effect.

Conclusion

The electrochemical characterization of 9-(4-Bromo-3-methylphenyl)-9H-carbazole is essential for understanding its electronic properties and assessing its potential for various applications. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and data analysis techniques required for a thorough investigation. By following the detailed methodologies for Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy, researchers can obtain reliable and reproducible data. The insights gained from these studies will be invaluable for the rational design and development of new organic materials for advanced electronic and pharmaceutical applications.

References

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012, January 30). Journal of the Chinese Chemical Society. [Link]

  • Electronic structure spectroscopy of organic semiconductors by energy resolved-electrochemical impedance spectroscopy (ER-EIS). (n.d.). ResearchGate. [Link]

  • Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. (2018, February 9). AIP Publishing. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024, October 20). Prezi. [Link]

  • Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors. (n.d.). Academia.edu. [Link]

  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (n.d.). ResearchGate. [Link]

  • Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? (2015, April 21). ResearchGate. [Link]

  • Chapter 6. (n.d.). ResearchGate. [Link]

  • Energy level measurement for organic semiconductors. (n.d.). RSC Publishing. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. [Link]

  • Electronic structure spectroscopy of organic semiconductors by energy resolved. (2020, October 20). Publikace UTB. [Link]

  • 9-(4-Bromophenyl)-9H-carbazole. (n.d.). PMC. [Link]

  • Electrochemical polymerization of 9-phenylcarbazole in mixed electrolytes of boron trifluoride diethyl etherate and sulfuric acid. (2025, August 7). ResearchGate. [Link]

  • Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. (2025, August 11). RSC Publishing. [Link]

  • Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. (2023, December 23). Journal of the Pakistan Institute of Chemical Engineers. [Link]

  • (PDF) 9-(4-Bromophenyl)-9H-carbazole. (n.d.). ResearchGate. [Link]

  • (PDF) 9-(4-Bromobutyl)-9H-carbazole. (n.d.). ResearchGate. [Link]

  • 9-(4-Bromo-phen-yl)-9H-carbazole. (2014, February 22). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Device Architecture for High-Efficiency OLEDs Using Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Carbazole Derivatives in Next-Generation OLEDs Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and l...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Carbazole Derivatives in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The heart of an OLED is its emissive layer (EML), where the conversion of electrical energy into light occurs. The efficiency of this process is paramount, and the molecular design of the materials used is critical. Among the vast landscape of organic semiconductors, carbazole derivatives have emerged as a cornerstone for high-efficiency devices.[1][2][3]

Carbazole's popularity stems from its rigid molecular structure, excellent thermal and chemical stability, and high triplet energy.[2] These properties make it an exceptional building block for various components within the OLED architecture, particularly as host materials in phosphorescent (PHOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.[1][2][4] In these devices, which can theoretically achieve 100% internal quantum efficiency, the carbazole-based host material forms a matrix for the light-emitting guest molecules (emitters).[1] Its high triplet energy is crucial for preventing back-energy transfer from the emitter to the host, ensuring that the energy is efficiently converted into light.[5]

This guide provides an in-depth exploration of device architectures for high-efficiency OLEDs that leverage the unique properties of carbazole derivatives. We will delve into the molecular design principles, device fabrication protocols, and characterization techniques essential for developing next-generation OLEDs.

Part 1: Molecular Design and Material Selection

The performance of an OLED is intrinsically linked to the electronic and photophysical properties of its constituent materials. Carbazole derivatives can be chemically modified to fine-tune these properties for specific applications.

Host Materials: The Key to Efficient Triplet Harvesting

In PHOLEDs and TADF OLEDs, the host material plays a critical role in facilitating efficient energy transfer to the guest emitter. Key considerations for designing carbazole-based host materials include:

  • High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent or TADF emitter to ensure efficient confinement of triplet excitons on the guest molecules.[5] Molecular modifications, such as introducing bulky side groups or controlling the conjugation length, can be used to maintain a high ET.[5] For instance, linking carbazole moieties at the meta-position of a biphenyl core can limit conjugation and result in a higher triplet energy compared to a para-linkage.[5]

  • Bipolar Charge Transport: A good host material should possess balanced electron and hole transport properties to ensure that the recombination zone is located within the emissive layer, maximizing the chances of exciton formation on the guest molecules.[4] This is often achieved by combining the hole-transporting carbazole unit with an electron-transporting moiety.[4]

  • Thermal and Morphological Stability: High glass transition temperatures (Tg) and decomposition temperatures (Td) are crucial for the operational stability and lifetime of the OLED device.[2] The rigid structure of carbazole contributes to the high thermal stability of its derivatives.[2]

Table 1: Properties of Selected Carbazole-Based Host Materials

Compound NameTriplet Energy (ET) (eV)HOMO (eV)LUMO (eV)Application HighlightReference
3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36)2.90 - 3.02-5.21 to -5.36-Solution-processed blue phosphorescent OLEDs with high efficiency.
3,3-bis[3-(benzo[a]carbazol-11-yl)carbazol-9-ylmethyl]oxetane (BCCOX)> 3.66 (optical bandgap)--Host for green TADF OLEDs, demonstrating a maximum external quantum efficiency of 10.4%.[2][6][2][6]
Pyridinyl-carbazole derivatives (H1, H2)2.81 - 2.82--Efficient host materials for both green and blue phosphorescent OLEDs with high power efficiencies.[7][7]
Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivatives---Achieved a high external quantum efficiency of over 27% in yellow OLEDs.[8][8]
TADF Emitters: Harnessing Delayed Fluorescence

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through reverse intersystem crossing (RISC). Carbazole derivatives are excellent building blocks for TADF emitters, often used as the donor unit in a donor-acceptor (D-A) molecular architecture.[9]

The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[9] In D-A type molecules, the highest occupied molecular orbital (HOMO) is typically localized on the donor (carbazole), while the lowest unoccupied molecular orbital (LUMO) is on the acceptor.[9] This spatial separation of the HOMO and LUMO leads to a small ΔEST, promoting efficient RISC.[9] Integrating a rigid, non-planar carbazole unit as a bridge in the molecular structure can also help to mitigate intramolecular rotation and suppress aggregation-caused quenching.[9]

Part 2: Device Architecture and Fabrication Protocols

The architecture of an OLED is a multi-layered structure designed to optimize charge injection, transport, and recombination. A typical high-efficiency OLED based on carbazole derivatives will have the following structure:

Diagram 1: Typical Multilayer OLED Device Architecture

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Carbazole Host : Emitter) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: A schematic representation of a typical multilayer OLED device structure.

Fabrication Methods: Vacuum Deposition vs. Solution Processing

There are two primary methods for fabricating OLEDs: vacuum thermal evaporation (VTE) and solution processing.

  • Vacuum Thermal Evaporation (VTE): This is a well-established technique that allows for the precise deposition of thin, uniform organic layers. VTE is generally associated with higher device performance and stability.[10][11]

  • Solution Processing: Techniques like spin-coating and inkjet printing offer the potential for low-cost, large-area manufacturing.[10][11] However, solution-processed devices can sometimes exhibit lower performance and stability compared to their vacuum-deposited counterparts, often attributed to differences in film morphology.[10][11][12]

The choice of fabrication method depends on the specific materials and the desired application. Some carbazole derivatives are designed to be feasible for both wet and dry processes.[13]

Protocol: Fabrication of a Solution-Processed PHOLED

This protocol outlines the steps for fabricating a solution-processed PHOLED using a carbazole-based host material.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)

  • Carbazole-based host material

  • Phosphorescent emitter (e.g., FIrpic for blue emission)

  • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Spin-coater

  • Vacuum thermal evaporator

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Diagram 2: Experimental Workflow for Solution-Processed OLED Fabrication

Fabrication_Workflow cluster_workflow Fabrication Process Start Start: ITO Substrate Cleaning Spin_HIL Spin-coat HIL (e.g., PEDOT:PSS) Start->Spin_HIL Anneal_HIL Anneal HIL Spin_HIL->Anneal_HIL Spin_EML Spin-coat EML (Host:Emitter Solution) Anneal_HIL->Spin_EML Anneal_EML Anneal EML Spin_EML->Anneal_EML Evaporate_ETL Vacuum Evaporate ETL Anneal_EML->Evaporate_ETL Evaporate_EIL Vacuum Evaporate EIL (e.g., LiF) Evaporate_ETL->Evaporate_EIL Evaporate_Cathode Vacuum Evaporate Cathode (e.g., Al) Evaporate_EIL->Evaporate_Cathode Encapsulation Device Encapsulation Evaporate_Cathode->Encapsulation End Finished Device Encapsulation->End

Caption: A step-by-step workflow for the fabrication of a solution-processed OLED.

Step-by-Step Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-40 nm). Anneal the substrate on a hotplate to remove residual solvent.

  • EML Preparation and Deposition: Prepare a solution of the carbazole-based host material and the phosphorescent emitter in a suitable organic solvent (e.g., chlorobenzene or toluene). The doping concentration of the emitter is a critical parameter and should be optimized (typically ranging from 5 to 20 wt%). Spin-coat the EML solution on top of the HIL layer inside a glovebox. Anneal the film to remove the solvent.

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the ETL, EIL, and cathode layers sequentially without breaking the vacuum. The deposition rates and thicknesses of these layers should be carefully controlled using a quartz crystal microbalance.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside the glovebox.

Part 3: Device Characterization and Performance Metrics

After fabrication, it is essential to characterize the performance of the OLEDs. Key performance metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: This measurement provides information about the turn-on voltage, operating voltage, and brightness of the device.

  • Electroluminescence (EL) Spectrum: This shows the color of the emitted light and can be used to calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.

  • External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a crucial measure of the device's efficiency.

  • Power Efficiency: This is the amount of light output (in lumens) per unit of electrical power input (in watts).

  • Current Efficiency: This is the light output (in candelas) per unit of current density (in amperes per square meter).

Table 2: Performance of High-Efficiency OLEDs with Carbazole Derivatives

Emitter TypeHost Material TypeEmitterDevice Performance HighlightReference
PhosphorescentTri-carbazole derivativeFIrpic (Blue)Max. EQE of 14.0% in solution-processed devices.[14][14]
TADFCarbazole-benzocarbazole4CzIPN (Green)Max. EQE of 10.4% in a TADF-based OLED.[2][6][2][6]
PhosphorescentPyridinyl-carbazole derivativeFIrpic (Blue)Power efficiency of 24.9 lm/W and EQE of 10.3% at 100 cd/m².[7][7]
PhosphorescentSpiro-carbazole derivativePO-01 (Yellow)Max. EQE of 27.1% with a luminance efficiency of 80.0 cd A⁻¹.[8][8]
TADFCarbazole-fused DABNA derivativeTCZ-F-DABNA (Orange-Red)EQE of 39.2% with a peak emission at 588 nm.[15][15]

Conclusion and Future Outlook

Carbazole derivatives have proven to be indispensable in the development of high-efficiency OLEDs. Their versatile chemical structure allows for the fine-tuning of their electronic and photophysical properties, making them suitable for a wide range of applications as host materials and emitters. The continued exploration of novel carbazole-based molecular architectures, coupled with advancements in device engineering and fabrication processes, will undoubtedly lead to even more efficient and stable OLEDs for next-generation displays and solid-state lighting. The strategic design of interfacial layers using carbazole-based polymers also presents a promising avenue for mitigating losses in other optoelectronic devices like perovskite solar cells.[16]

References

  • Molecular design and synthetic approach to C2,C3,C4-modified carbazoles: high triplet energy bipolar host materials for efficient blue phosphorescent organic light emitting diodes. Chemical Communications. [Link]

  • High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Journal of Materials Chemistry. [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [Link]

  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemRxiv. [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances. [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [Link]

  • Pyridinyl-carbazole fragments containing host materials for efficient green and blue phosphorescent OLEDs. KTU ePubl. [Link]

  • Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C. [Link]

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances. [Link]

  • High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Scilit. [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Science and Innovation. [Link]

  • A Highly Twisted Carbazole-Fused DABNA Derivative as an Orange-Red TADF Emitter for OLEDs with Nearly 40 % EQE. CityUHK Scholars. [Link]

  • Triplet states and energy back transfer of carbazole derivatives. Physical Chemistry Chemical Physics. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]

  • Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. ResearchGate. [Link]

  • Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials. PMC. [Link]

  • Understanding the performance differences between solution and vacuum deposited OLEDs: a computational approach. ResearchOnline@JCU. [Link]

  • Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials. ELORPrintTec - Université de Bordeaux. [Link]

  • Direct Comparison of Solution- and Vacuum-Processed Small Molecular Organic Light-Emitting Devices with a Mixed Single Layer. R Discovery. [Link]

  • A wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]

  • Fine-Tuned Carbazole-Based Polymers with Controlled Connectivity as Efficient Interfacial Layers in Perovskite Solar Cells. PubMed. [Link]

Sources

Application

9-(4-Bromo-3-methylphenyl)-9H-carbazole in thermally activated delayed fluorescence (TADF)

An In-Depth Technical Guide to the Application of 9-(4-Bromo-3-methylphenyl)-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Introduction: The Strategic Role of Carbazole Scaffolds in High-Efficiency Emit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 9-(4-Bromo-3-methylphenyl)-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF)

Introduction: The Strategic Role of Carbazole Scaffolds in High-Efficiency Emitters

Thermally Activated Delayed Fluorescence (TADF) represents a paramount mechanism for achieving up to 100% internal quantum efficiency in Organic Light-Emitting Diodes (OLEDs). This is accomplished by harvesting electrically generated non-emissive triplet excitons through a process of reverse intersystem crossing (RISC) to an emissive singlet state.[1] The efficiency of RISC is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2]

The molecular design of TADF emitters typically involves linking an electron-donating moiety with an electron-accepting moiety.[3] Carbazole has emerged as a cornerstone electron-donor unit due to its rigid structure, excellent hole-transporting capabilities, high thermal stability, and a high triplet energy level, which is crucial for hosting emissive guest molecules.[4][5] This guide focuses on a specific, strategically functionalized precursor, 9-(4-Bromo-3-methylphenyl)-9H-carbazole , and elucidates its role not as a standalone emitter, but as a pivotal building block for the synthesis of advanced, high-performance TADF materials.

Molecular Profile: 9-(4-Bromo-3-methylphenyl)-9H-carbazole as a Versatile Intermediate

The subject molecule is a bespoke intermediate designed for the modular synthesis of donor-acceptor TADF emitters. Its structure is not accidental; each component serves a distinct and critical purpose.

  • 9H-Carbazole Core: Functions as the potent electron-donating unit (the HOMO-localizing fragment). Its inherent rigidity and high triplet energy make it an ideal foundation.[5]

  • N-Phenyl Linker: Introduces a significant steric twist (dihedral angle) between the carbazole donor and any subsequently attached acceptor. This spatial separation is the primary strategy to decouple the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a prerequisite for minimizing ΔEST.[1][2]

  • Methyl Group (C3' position): The methyl group provides two key benefits. It enhances the solubility of the intermediate and its derivatives, which is particularly advantageous for solution-processed OLED fabrication.[6] Furthermore, it introduces additional steric hindrance that can be used to fine-tune the dihedral angle between the donor and acceptor planes.[7]

  • Bromo Group (C4' position): This is the most critical functional handle. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[8][9] This allows for the straightforward and high-yield attachment of a wide variety of electron-accepting units, enabling the creation of a diverse library of TADF emitters from a single, common intermediate.

Fig 1. Molecular structure and functional components.

Application Protocol I: Synthesis of the Intermediate

The synthesis of 9-(4-bromo-3-methylphenyl)-9H-carbazole is efficiently achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann approach is presented here for its cost-effectiveness and robustness.

Methodology: Ullmann Condensation

  • Reagents & Materials:

    • 9H-Carbazole (1.0 eq)

    • 1,4-Dibromo-2-methylbenzene (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground and dried

    • 1,10-Phenanthroline (0.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add 9H-carbazole, 1,4-dibromo-2-methylbenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the consumption of carbazole is complete (typically 12-24 hours).

    • After cooling to room temperature, pour the mixture into water and extract with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel (eluent: hexane/DCM gradient) to yield the pure product.

  • Self-Validation & Characterization:

    • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expect characteristic shifts for the carbazole and substituted phenyl protons.

    • Mass Spectrometry: Verify the molecular weight and isotopic pattern for bromine.

Application Protocol II: From Intermediate to TADF Emitter

This protocol demonstrates the primary application of the synthesized intermediate: the creation of a donor-acceptor TADF emitter via a Suzuki coupling reaction. We will use 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine as a representative electron acceptor.

start 9H-Carbazole + 1,4-Dibromo-2-methylbenzene step1 Protocol I: Ullmann Condensation (CuI, K₂CO₃, 140°C) start->step1 intermediate Intermediate: 9-(4-Bromo-3-methylphenyl) -9H-carbazole step1->intermediate step2 Protocol II: Suzuki Coupling (Pd(PPh₃)₄, Base) intermediate->step2 acceptor Acceptor Precursor: (e.g., Triazine-Boronic Ester) acceptor->step2 final_product Final Product: Donor-Acceptor TADF Emitter step2->final_product S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Absorption/Excitation S1->S0 Prompt Fluorescence (PF) T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence (Non-radiative loss) T1->S1 RISC (k_RISC) (Thermally Activated) cluster_workflow OLED Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) B 2. HIL Deposition (Spin-coat PEDOT:PSS) A->B C 3. EML Deposition (Spin-coat Host:TADF Emitter) B->C D 4. Thermal Evaporation (ETL, EIL, Cathode) C->D E 5. Encapsulation D->E F 6. Characterization E->F

Sources

Technical Notes & Optimization

Troubleshooting

preventing aggregation of 9-(4-Bromo-3-methylphenyl)-9H-carbazole in thin films

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the solid-state behavior of carbazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the solid-state behavior of carbazole derivatives. This guide is specifically tailored to troubleshooting and preventing the aggregation of 9-(4-Bromo-3-methylphenyl)-9H-carbazole (CAS: 699119-23-8) during thin-film fabrication for OLEDs, organic electronics, or photophysical assays.

The Causality of Aggregation: A Mechanistic Overview

Understanding why a molecule aggregates is the first step toward rationally preventing it.

While the 3-methyl group on the N-phenyl ring of 9-(4-Bromo-3-methylphenyl)-9H-carbazole introduces a slight dihedral twist—partially disrupting perfect symmetry—the parent carbazole moiety remains a highly planar, electron-rich extended


-system. In neat solid-state films, thermodynamic forces inexorably drive these planar cores into face-to-face 

stacking to minimize surface energy.

Furthermore, the presence of the heavy para-bromo substituent has dual consequences:

  • Halogen Bonding: Bromine atoms can act as strong intermolecular interaction sites (via halogen bonding), accelerating nucleation and long-term thin-film crystallization.

  • Spin-Orbit Coupling (SOC): The heavy atom effect promotes Intersystem Crossing (ISC). When molecules aggregate, this highly populated triplet state becomes highly susceptible to [1].

The macroscopic result? Aggregation-Caused Quenching (ACQ), severely broadened, red-shifted excimer emission, and increased electrical leakage due to rough film morphology.

Photophysics Monomer Monomer (Isolated in Matrix) SingletM Singlet Exciton (Monomer) Monomer->SingletM Aggregated Aggregated State (π-π Stacking) Excimer Excimer / Exciplex Formation Aggregated->Excimer Excitation UV/Electrical Excitation Excitation->Monomer Host-Guest Doping Excitation->Aggregated Neat Film Fabrication SingletM->Excimer Diffusion & SSA / TTA EmissionM Monomeric Emission (High PLQY) SingletM->EmissionM Radiative Decay EmissionA Red-Shifted Emission (Severe Quenching) Excimer->EmissionA Non-Radiative / Quenched Decay

Photophysical pathways comparing isolated monomers vs. aggregated carbazole states.

Diagnostic FAQs & Troubleshooting

Q: My neat thin film exhibits a broad emission peak heavily red-shifted compared to my dilute solution spectra. How do I fix this? A: You are observing excimer emission driven by face-to-face intermolecular stacking. To prevent this, you must abandon neat films and implement a host-guest doping architecture . By dispersing your target molecule at low concentrations (typically 1–10 wt%) into a wide-bandgap small molecule host (like mCP) or an amorphous polymer binder (like PMMA), you physically isolate the carbazole cores. This [2], effectively locking the molecule in its monomeric emissive state.

Q: Even in a doped PMMA matrix, my films develop micro-crystals over a period of 48 hours. What is failing? A: Your film is kinetically unstable. The halogen bonding from the bromine group lowers the activation energy for molecular diffusion within the matrix. If your processing temperature or operating temperature approaches the Glass Transition Temperature (


) of your binder, the molecules will migrate and nucleate.
Solution:  Ensure you are drying/annealing the film strictly below the 

of the host matrix. Additionally, use a high vapor pressure solvent (e.g., chloroform over toluene) during spin-coating to enforce "kinetic trapping" of the amorphous phase through rapid evaporation.

Q: I am trying to use 9-(4-Bromo-3-methylphenyl)-9H-carbazole as a transport layer. How do I maintain an amorphous phase without using a polymer binder? A: If a polymer binder compromises your charge mobility, you must rely on Physical Vapor Deposition (PVD) onto a cooled substrate. By chilling the substrate stage to 10–15°C during high-vacuum evaporation, you drastically reduce the surface mobility of the arriving molecules, freezing them into an amorphous glass rather than allowing them to arrange into crystalline domains.

Standard Operating Procedure (SOP): Formulation & Validation of Non-Aggregated Films

To guarantee trustworthiness in your data, every processing sequence must be a self-validating system. Follow this methodology to fabricate and verify aggregation-free thin films.

Phase 1: Formulation (Solution-Processing)
  • Host Selection: Select an appropriate host matrix. For purely photophysical characterization, PMMA (MW ~120,000) is ideal. For OLED integration, utilize mCP (1,3-Bis(N-carbazolyl)benzene), which [3].

  • Solvent Strategy: Dissolve both the host and 9-(4-Bromo-3-methylphenyl)-9H-carbazole in anhydrous chloroform. Target a total solid concentration of 10–15 mg/mL. The guest concentration should be heavily restricted to 5 wt% relative to the host to physically eliminate dimerization.

  • Homogenization: Stir at 40°C in a nitrogen-filled glovebox for exactly 2 hours, then filter through a 0.2

    
    m PTFE syringe filter to remove latent nucleation seeds.
    
Phase 2: Kinetic Spin-Coating
  • Passivation: Treat glass/quartz substrates with an

    
     plasma clean for 5 minutes.
    
  • Deposition: Dispense 40

    
    L of the solution dynamically onto the spinning substrate (target: 2500 RPM for 45 seconds). The high volatility of chloroform ensures the film crashes out of solution rapidly, trapping the molecules in an unaggregated amorphous configuration.
    
  • Sub-

    
     Annealing:  Transfer immediately to a hotplate set to 60°C (well below the 
    
    
    
    of PMMA or mCP) for 10 minutes to drive off residual solvent without providing enough thermal energy to trigger phase separation.
Phase 3: The Self-Validation Loop

Never assume your film is amorphous. Validate immediately:

  • AFM (Atomic Force Microscopy): Scan a 5x5

    
    m area. An unaggregated, purely amorphous film will exhibit a root-mean-square roughness (
    
    
    
    ) of < 1.0 nm. If
    
    
    , micro-crystallization has occurred.
  • PL Spectroscopy: Compare the Full Width at Half Maximum (FWHM) of your thin film against a dilute toluene solution (10⁻⁵ M) of the molecule. If the film's FWHM is broader by more than 15 nm, aggregation is occurring.

Workflow Prep 1. Substrate Preparation (O2 Plasma) Solution 2. Formulation (5% in mCP) Prep->Solution Spin 3. Spin-Coating (Rapid Evaporation) Solution->Spin Anneal 4. Thermal Annealing (Below Tg) Spin->Anneal Validate 5. Validation (AFM & PL Spectra) Anneal->Validate

Self-validating experimental workflow for fabricating aggregation-free thin films.

Quantitative Data: Expected Performance Metrics

Below is a comparative summary matrix demonstrating the expected empirical differences when 9-(4-Bromo-3-methylphenyl)-9H-carbazole is properly isolated versus when it is allowed to aggregate.

Film Matrix ArchitectureCarbazole ConcentrationState / PhaseExcimer RiskExpected AFM Roughness (

)
PLQY Projection
Neat Film (Uncontrolled) 100%Micro-crystallineSevere > 4.5 nm< 5% (Strong ACQ)
mCP Host Matrix 10 wt%Amorphous solidLow~1.2 nm~40 - 50%
PMMA Binder 5 wt%Amorphous glassZero < 0.8 nm> 60% (Monomeric)

Data Note: Projections are synthesized from standardized benchmarks of N-phenylcarbazole behavior under aggregation vs. isolated matrix conditions [1, 3].

References

  • Title: Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films Source: MDPI (Molecules, 2024) URL: [Link]

  • Title: Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters Source: RSC Publishing (Journal of Materials Chemistry C, 2020) URL: [Link]

  • Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: RSC Publishing (Journal of Materials Chemistry C, 2023) URL: [Link]

Optimization

improving the thermal stability of hole transport layers with 9-(4-Bromo-3-methylphenyl)-9H-carbazole

Welcome to the Technical Support Center for advanced Hole Transporting Materials (HTMs). As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug/materials development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Hole Transporting Materials (HTMs). As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug/materials development professionals in maximizing the thermal and morphological stability of optoelectronic devices using 9-(4-Bromo-3-methylphenyl)-9H-carbazole (CAS: 699119-23-8).

This halogenated building block is critical for synthesizing next-generation, molecular-glass HTMs that surpass the thermal limitations of traditional benchmarks like Spiro-OMeTAD[1].

Part 1: FAQs on Material Selection and Causality

Q: Why use 9-(4-Bromo-3-methylphenyl)-9H-carbazole instead of standard linear precursors? A: The fundamental advantage lies in molecular sterics. The bromine atom at the 4-position of the phenyl ring allows for straightforward


-system extension via cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Crucially, the methyl group at the 3-position  provides severe steric hindrance[2]. When a new aromatic group is coupled, this steric clash forces the newly attached group out of the planar alignment. This forced 3D twisted conformation prevents tight intermolecular 

stacking, thereby suppressing crystallization and creating a highly stable amorphous "molecular glass."

Q: How does this specific twisted conformation improve thermal stability? A: Standard HTMs like Spiro-OMeTAD exhibit a relatively low Glass Transition Temperature (


) of ~125 °C. During device operation (e.g., in OLEDs or Perovskite Solar Cells), Joule heating can cause these materials to crystallize, destroying the uniform thin-film morphology and leading to catastrophic device failure. Carbazole derivatives synthesized from this sterically hindered building block routinely push the 

above 140 °C, and in twin-molecule configurations, decomposition temperatures (

) can exceed 430 °C[3][4].
Quantitative Thermal & Optoelectronic Properties

The table below summarizes the target metrics you should expect when successfully integrating this carbazole derivative into your HTM library compared to the industry standard.

Material ClassGlass Transition (

)
Decomposition Temp (

)
Hole Mobility (cm²/V·s)Film Morphology
Spiro-OMeTAD (Benchmark) ~125 °C~400 °C

Metastable Amorphous
Carbazole-Extended HTMs 140 °C – 190 °C 430 °C – 450 °C

Highly Stable Glass

Part 2: Troubleshooting Guides & Validated Protocols

Issue 1: Low Yield During HTM Synthesis (Incomplete Cross-Coupling)

Root Cause: The same 3-methyl group that provides excellent thermal stability also makes the adjacent 4-bromo position highly sterically hindered, causing traditional palladium catalysts (like Pd(PPh₃)₄) to fail or stall during the transmetalation step. Solution: Employ a highly active, sterically demanding catalytic system.

Step-by-Step Methodology: Sterically Hindered Cross-Coupling Protocol

  • Catalyst & Ligand Selection: In a glovebox, combine

    
     (2 mol%) with a dialkylbiaryl phosphine ligand like SPhos  or XPhos  (8 mol%). Causality: These Buchwald ligands are electron-rich (accelerating oxidative addition into the C-Br bond) and bulky (facilitating reductive elimination despite the ortho-methyl group).
    
  • Reagent Loading: Add 9-(4-Bromo-3-methylphenyl)-9H-carbazole (1.0 equiv), your chosen boronic acid/amine

    
    -extender (1.2 equiv), and an inorganic base (e.g., 
    
    
    
    , 2.0 equiv).
  • Solvent & Degassing: Dissolve in anhydrous Toluene/Water (5:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Oxygen presence will rapidly oxidize the electron-rich carbazole core into a deep-green degradation product. If the solution remains pale yellow/brown, degassing was successful.

  • Reaction Execution: Reflux at 100 °C for 12–16 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is strictly complete when the UV-active spot corresponding to the starting bromide is entirely consumed.

SynthesisWorkflow A Precursor: 9-(4-Bromo-3-methylphenyl)-9H-carbazole B Pd-Catalyzed Cross-Coupling (SPhos) A->B  Steric shielding  overcome C Pi-Extended Twisted Carbazole HTM B->C  Induces 3D twist D Spin-Coating & Solvent Evaporation C->D  Solution processing E Amorphous HTL Glass (High Tg > 140°C) D->E  Crystallization suppressed

Synthetic workflow and thermal morphology control of carbazole-based HTMs.

Issue 2: Pinholes and Crystallization in the Deposited HTL

Root Cause: Incorrect solvent evaporation rates during spin-coating can induce local ordering, undermining the amorphous nature of the carbazole layer. Solution: Optimize the spin-coating and thermal annealing sequence to lock the material into a glassy state.

Step-by-Step Methodology: Amorphous Thin-Film Deposition

  • Solution Preparation: Dissolve the synthesized carbazole HTM in anhydrous chlorobenzene (typically 20-30 mg/mL). Add dopants (e.g., Li-TFSI, tBP) only if the specific carbazole derivative is not designed for dopant-free operation[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble micro-aggregates that act as nucleation sites for crystallization.

  • Spin-Coating: Deposit 40 µL of the solution onto the active layer (e.g., Perovskite). Spin at 4000 rpm for 30 seconds. Causality: Chlorobenzene's moderate boiling point (131 °C) allows for controlled evaporation, preventing the rapid kinetic trapping of voids.

  • Sub-

    
     Thermal Annealing:  Transfer the substrate to a hotplate set to 70 °C for 10 minutes. Self-Validation: Because 70 °C is significantly below the newly engineered 
    
    
    
    (>140 °C), the thermal energy allows residual solvent to escape without providing enough kinetic energy for the molecules to overcome the steric barrier and form crystalline lattices. The resulting film will appear optically clear and featureless under cross-polarized microscopy.

EnergyAlignment Perovskite Active Layer (PSC/OLED) HOMO: ~ -5.4 eV LUMO: ~ -4.0 eV HTL Carbazole HTL HOMO: ~ -5.2 eV LUMO: ~ -2.1 eV Perovskite->HTL Efficient Hole Extraction Recombination Electron Blocking (LUMO mismatch) Perovskite->Recombination Anode ITO/FTO Anode Work Function: -4.7 eV HTL->Anode Hole Transport to Anode Recombination->HTL Blocked Electrons

Energy level alignment and charge transport dynamics using carbazole HTMs.

References

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell Radhakrishna, K., et al. ACS Applied Energy Materials. (2023).[Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells Rakstys, K., et al. ACS Applied Materials & Interfaces. (2020).[Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Ibrayeva, A., et al. Molecules. (2024).[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a crucial building block in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole, a crucial building block in the development of advanced materials and pharmaceuticals.[1][2] Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this specific C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 9-(4-Bromo-3-methylphenyl)-9H-carbazole?

The synthesis of 9-arylcarbazoles, such as 9-(4-Bromo-3-methylphenyl)-9H-carbazole, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]

  • Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[4][5] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (4-bromo-3-methyl-iodobenzene or 1,4-dibromo-3-methylbenzene) with carbazole.[4][6] This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[7]

  • Ullmann Condensation: This is a classical method that employs a copper catalyst, often in the presence of a ligand, to facilitate the N-arylation of carbazole.[3][8][9] While effective, it typically requires higher reaction temperatures and can sometimes have a more limited substrate scope.[10]

Q2: I'm getting a low yield in my Buchwald-Hartwig reaction. What are the likely causes related to my catalyst system?

Low yields in a Buchwald-Hartwig amination can often be traced back to the catalyst system and reaction conditions.[11] Here are some key factors to investigate:

  • Catalyst Activity: The palladium source may be inactive. Using a well-defined, air- and moisture-stable precatalyst, such as a G3 or G4 palladacycle, is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6] If you suspect catalyst deactivation, it is crucial to start with a fresh, high-quality catalyst and ligand.[6]

  • Ligand Choice: The selection of the phosphine ligand is critical.[12] For the N-arylation of a heterocycle like carbazole, bulky, electron-rich phosphine ligands are essential. These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions like β-hydride elimination.[5][6][13]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[11] It is imperative to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use thoroughly degassed solvents.[11]

Q3: I'm observing a significant amount of hydrodehalogenation (the bromo group is replaced by hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[6][14] It arises from competing reaction pathways and can be minimized through careful optimization:

  • Ligand Selection: As mentioned, the use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, RuPhos, and BrettPhos are frequently reported to be effective in minimizing hydrodehalogenation by accelerating the desired C-N bond-forming reductive elimination.[5][6]

  • Reaction Conditions: Lowering the reaction temperature or adjusting the base can help suppress this side reaction.[6] A screening of conditions is often necessary to find the optimal balance between reaction rate and selectivity.

  • Amine Equivalents: Using a slight excess of the amine coupling partner can sometimes favor the desired amination pathway.[6]

Q4: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is interdependent and significantly impacts the reaction outcome.[14]

  • Base: The primary role of the base is to deprotonate the carbazole, forming the nucleophilic carbazolide anion.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they might require higher reaction temperatures.[6]

  • Solvent: The solvent must effectively dissolve the reactants, base, and catalytic species.[6] Common choices for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[6] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and other unwanted side reactions.[6][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh, high-quality palladium precatalyst (e.g., a G3 or G4 palladacycle).[6]
Oxygen sensitivityEnsure a thoroughly inert atmosphere (Ar or N₂) and use degassed solvents.[11]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.[5][6]
Suboptimal baseIf using a weak base like K₂CO₃, consider a stronger base such as NaOtBu or Cs₂CO₃.[6]
Significant Hydrodehalogenation Ligand not promoting reductive elimination effectivelySwitch to a bulkier, more electron-donating ligand.[5][6]
Reaction temperature too highLower the reaction temperature and potentially increase the reaction time.
Formation of Palladium Black Catalyst decompositionEnsure all reagents are pure and solvents are anhydrous and degassed.[11] Use a more robust ligand.
Inconsistent Results In-situ catalyst generation is unreliableSwitch to a well-defined palladium precatalyst for more reproducible outcomes.[6]

Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol provides a general starting point for the synthesis of 9-(4-Bromo-3-methylphenyl)-9H-carbazole. Optimization of specific parameters may be required.

Reagent/Solvent Molar Equiv. Purpose
9H-Carbazole1.0Starting material
1,4-Dibromo-3-methylbenzene1.2Arylating agent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01-0.05Palladium catalyst precursor
Xantphos0.02-0.10Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene or Dioxane-Solvent

Procedure:

  • In an oven-dried Schlenk flask, combine 9H-carbazole, 1,4-dibromo-3-methylbenzene, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

This protocol outlines a traditional method for the N-arylation of carbazole.

Reagent/Solvent Molar Equiv. Purpose
9H-Carbazole1.0Starting material
1,4-Dibromo-3-methylbenzene1.2Arylating agent
Copper(I) Iodide (CuI)0.1Catalyst
1,10-Phenanthroline0.1Ligand
Potassium Carbonate (K₂CO₃)2.0Base
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • To a round-bottom flask, add 9H-carbazole, 1,4-dibromo-3-methylbenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add DMF to the flask and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically >120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C Carbazole-H D Palladium-Amido Complex C->D - H-X (Base) D->A Reductive Elimination Product 9-Arylcarbazole D->Product Ullmann_Condensation cluster_ullmann Ullmann Condensation Reactants Carbazole-H Aryl-X Intermediate Copper-Carbazolide Intermediate Reactants->Intermediate Base Catalyst Cu(I) Catalyst + Ligand Catalyst->Intermediate Product 9-Arylcarbazole Intermediate->Product Aryl-X

Caption: A high-level overview of the Ullmann condensation pathway.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Do, H. N., et al. (2021). Efficient Copper-Catalysed Synthesis of Carbazoles by Double N-Arylation of Primary Amines with 2,2′-Dibromobiphenyl in the Presence of Air. Synlett, 32(06), 611-615.
  • Do, H. N., et al. (2021). Efficient Copper-Catalysed Synthesis of Carbazoles by Double N-Arylation of Primary Amines with 2,2'-Dibromobiphenyl in the Presence of Air. Organic Chemistry Portal.
  • (2013). Copper/β-diketone-catalysed N-arylation of carbazoles. RSC Publishing.
  • Common side reactions in the synthesis of carbazole derivatives. (n.d.). Benchchem.
  • (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • (2025). Copper‐Catalyzed Oxidative C N Coupling of Carbazoles with Arylglyoxal Hydrates. DOI.
  • (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications.
  • (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. (n.d.). Benchchem.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. (n.d.). RSC Publishing.
  • (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. RSC Publishing.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • (2006). Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination.
  • Palladium-Catalyzed Amination of Aryl Halides. (n.d.). Organic Reactions.
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. (n.d.). ResearchGate.
  • (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications.
  • (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). eScholarship.org.
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (n.d.). ResearchGate.
  • (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed.
  • (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (n.d.). PMC.
  • Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (n.d.).
  • (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
  • Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.). ResearchGate.
  • (2017). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. ACS Publications.
  • Cross-coupling reactions : a practical guide. (n.d.). Semantic Scholar.
  • (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI.
  • An Efficient Synthesis of N-(Hetero)arylcarbazoles: Palladium-Catalyzed Coupling Reaction Between (Hetero)aryl Chlorides and N-Carbazolylmagnesium Chloride. (2025). ResearchGate.
  • 9-(4-Bromophenyl)-9H-carbazole. (n.d.). PMC.
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. MDPI.
  • Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.).
  • (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.
  • 4-broMo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.
  • Carbazole. (n.d.). In Wikipedia.
  • Carbazole synthesis. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
  • synthesis of carbazoles and derivatives from allenes. (n.d.).
  • Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. (n.d.).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.